N-2-hydroxystearoylsphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

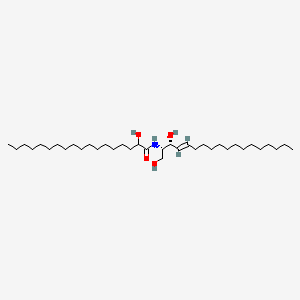

N-2-hydroxystearoylsphingosine, also known as 2-OH-C18:0 Ceramide, is a 2-(2-hydroxyacyl)sphingosine in which the ceramide N-acyl group is specified as 2-hydroxystearoyl . It has a molecular formula of C36H71NO4 .

Molecular Structure Analysis

The molecular structure of N-2-hydroxystearoylsphingosine consists of a long hydrocarbon chain with several functional groups. It has an average mass of 581.953 Da and a monoisotopic mass of 581.538330 Da . The structure includes a double-bond stereo with 2 of 3 defined stereocentres .Physical And Chemical Properties Analysis

N-2-hydroxystearoylsphingosine has several physical and chemical properties associated with its structure. It has a molecular formula of C36H71NO4, an average mass of 581.953 Da, and a monoisotopic mass of 581.538330 Da .Aplicaciones Científicas De Investigación

Enzymatic Formation and Interactions : N-2-hydroxystearoylsphingosine, as a hydroxyceramide, is involved in enzymatic formation processes within the body. Research has shown that enzymes in the mouse brain can catalyze the formation of ceramides containing hydroxy acids like 2-hydroxystearic and cerebronic acids. This indicates a role in neural biochemistry and possibly in the formation of myelin sheath components or other neural structures (Ullman & Radin, 1972).

Microbial Production of Sphingolipides : Certain microorganisms, including fungi and yeast, have been found to produce sphingolipides, including compounds related to N-2-hydroxystearoylsphingosine. This suggests potential applications in studying microbial biochemistry and possibly in biotechnological applications (Wickerham & Stodola, 1960).

Molecular Interactions in Model Membranes : The interactions between cholesterol and sphingomyelin derivatives, including those similar to N-2-hydroxystearoylsphingosine, have been studied in model membranes. This research is significant for understanding the structural requirements and dynamics of cellular membranes (Grönberg, Ruan, Bittman, & Slotte, 1991).

Synthesis of Sphingosine Derivatives : Studies on the synthesis of various sphingosine derivatives, including ceramides, offer insights into the biochemical pathways and potential pharmaceutical applications of these compounds (Braun, Morell, & Radin, 1970).

Sphingolipid Biodiversity : Research on the biodiversity of sphingoid bases highlights the wide range of sphingolipids, including those related to N-2-hydroxystearoylsphingosine, and their roles in cell structure and regulation. This research is crucial for understanding the biological diversity and potential therapeutic uses of sphingolipids (Pruett et al., 2008).

Pharmacological Applications : The study of sphingosine derivatives has revealed their potential pharmacological applications, especially in relation to sphingolipid metabolism and the functions of their metabolites. This research is important for the development of drugs targeting specific biochemical pathways (Menaldino et al., 2003).

Direcciones Futuras

The future directions of research on N-2-hydroxystearoylsphingosine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve studying its physical and chemical properties in more detail and assessing its safety and hazards .

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34+,35?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZKGWLGVHSOIV-LVTSMTQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857838 |

Source

|

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-hydroxystearoylsphingosine | |

CAS RN |

34249-41-7 |

Source

|

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)